molecular formula C19H19NOS B2667606 3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2320684-53-3

3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2667606
CAS No.: 2320684-53-3
M. Wt: 309.43
InChI Key: HIWYPSUMLMKNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with a thiophene ring and a benzoyl group. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an alkane or an amine.

Mechanism of Action

The mechanism of action of 3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as neurotransmitter receptors. This interaction can modulate the activity of these receptors and influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and development .

Properties

IUPAC Name

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-13-10-17-6-7-18(11-13)20(17)19(21)15-4-2-14(3-5-15)16-8-9-22-12-16/h2-5,8-9,12,17-18H,1,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWYPSUMLMKNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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